Tetramethylammonium nitrate

Overview

Description

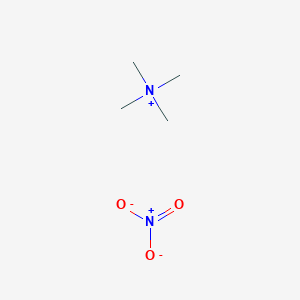

Tetramethylammonium nitrate is a chemical compound with the molecular formula C4H12N2O3. It is a quaternary ammonium salt consisting of a tetramethylammonium cation and a nitrate anion. This compound is known for its white crystalline appearance and is soluble in water. It has various applications in scientific research and industry due to its unique properties .

Mechanism of Action

Target of Action

Tetramethylammonium nitrate is a quaternary ammonium cation, consisting of four methyl groups attached to a central nitrogen atom . The primary target of this compound is the UDP-glucose 4-epimerase in humans . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the Leloir pathway of galactose metabolism.

Mode of Action

It is known that quaternary ammonium compounds interact with their targets through ionic interactions . The positively charged nitrogen in the Tetramethylammonium ion can form electrostatic interactions with negatively charged sites on its target, leading to changes in the target’s function .

Biochemical Pathways

Given its target, it is likely to influence the leloir pathway of galactose metabolism . This pathway is responsible for the conversion of galactose to glucose, which can then be used in glycolysis to produce energy for the cell .

Pharmacokinetics

It is known that the absorption, distribution, metabolism, and excretion (adme) of quaternary ammonium compounds can be influenced by their structure and the nature of the counter-ion

Result of Action

Given its target, it is likely to influence carbohydrate metabolism, potentially leading to changes in energy production within the cell .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of water can affect the luminescence features of complexes formed by this compound . Additionally, it is classified as an oxidizing hazardous material, suggesting that it may react with other substances in its environment .

Biochemical Analysis

Biochemical Properties

It is known that it can be used as a glycolate oxidase inhibitor . Glycolate oxidase is an enzyme involved in the metabolism of glycolate, a two-carbon molecule that can be converted to glyoxylate, a precursor for the synthesis of various biomolecules.

Molecular Mechanism

It is known to act as a glycolate oxidase inhibitor , but the exact nature of its interaction with this enzyme and other biomolecules is not clear

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not react with rust, bases, copper, strong oxidizing agents, or reducing agents .

Metabolic Pathways

It is known to act as a glycolate oxidase inhibitor , suggesting that it may be involved in the metabolism of glycolate

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylammonium nitrate can be synthesized by reacting tetramethylammonium hydroxide with nitric acid. The reaction typically proceeds as follows:

(CH3)4N(OH)+HNO3→(CH3)4N(NO3)+H2O

The resulting solution is then evaporated to obtain the crystalline product .

Industrial Production Methods: In industrial settings, this compound is produced by treating tetramethylammonium iodide with silver nitrate. The reaction yields this compound and silver iodide as a byproduct:

(CH3)4NI+AgNO3→(CH3)4N(NO3)+AgI

The silver iodide is then filtered out, and the this compound is purified by recrystallization .

Chemical Reactions Analysis

Types of Reactions: Tetramethylammonium nitrate undergoes various chemical reactions, including:

Thermal Decomposition: When heated, it decomposes exothermically, producing trimethylamine and methyl nitrate.

Oxidation and Reduction: It can act as an oxidizing agent due to the presence of the nitrate ion.

Common Reagents and Conditions:

Thermal Decomposition: Typically carried out at elevated temperatures (around 350°C) under reduced pressure.

Oxidation: Can be facilitated by strong oxidizing agents.

Major Products:

Thermal Decomposition: Produces trimethylamine and methyl nitrate.

Scientific Research Applications

Tetramethylammonium nitrate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a phase-transfer catalyst.

Biology: Employed in studies involving ion channels and neurotransmitter release.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations

Comparison with Similar Compounds

- Tetramethylammonium chloride

- Tetramethylammonium hydroxide

- Tetraethylammonium nitrate

Comparison: Tetramethylammonium nitrate is unique due to its nitrate anion, which imparts oxidizing properties not found in its chloride or hydroxide counterparts. Additionally, the nitrate anion allows for specific applications in redox chemistry and thermal decomposition studies .

Biological Activity

Tetramethylammonium nitrate (TMAN) is a quaternary ammonium salt with diverse applications in chemical synthesis and pharmacological research. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, toxicology, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of the tetramethylammonium cation paired with the nitrate anion . The compound is synthesized by reacting tetramethylammonium iodide with silver nitrate, resulting in the formation of TMAN alongside silver iodide as a byproduct .

Pharmacological Activity

Cholinomimetic Effects

TMAN exhibits cholinomimetic properties, meaning it can mimic the action of acetylcholine, a key neurotransmitter in the body. It acts on both nicotinic and muscarinic acetylcholine receptors, leading to various physiological effects:

- Stimulation and Blockade : Initially stimulates neurotransmission at sympathetic and parasympathetic ganglia but can subsequently block these effects due to receptor desensitization .

- Muscle Effects : In skeletal muscle, TMAN can induce fasciculations followed by paralysis due to its action on nicotinic receptors .

Absorption and Distribution

TMAN is readily absorbed from the gastrointestinal tract, achieving nearly 100% absorption within 60 to 90 minutes. Studies have shown that after intraperitoneal administration in mice, TMAN distributes rapidly throughout the body, particularly accumulating in the kidneys and liver .

Toxicology

The toxicological profile of TMAN has been studied primarily through accidental poisoning cases. Symptoms of toxicity include:

- Nausea

- Vomiting

- Headaches

- Dizziness

- Impaired vision

- Temporary blindness

The estimated lethal dose for humans is about 3–4 mg/kg . In animal studies, higher doses resulted in severe muscular effects, including convulsions and respiratory failure.

Case Study 1: Toxicity Assessment

A study assessing the toxicity of TMAN through oral administration in rats established a lethal dose of approximately 45–50 mg/kg. Symptoms observed included muscular fasciculations and loss of motor control, mirroring human toxicity symptoms .

Case Study 2: Pharmacological Applications

Research has demonstrated that TMAN can be utilized in synthetic organic chemistry as a nitrating agent. It has been applied successfully in microwave-assisted nitration reactions, yielding high product purity with minimal byproducts. This highlights its utility beyond pharmacology into synthetic methodologies .

Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Cholinomimetic Effects | Mimics acetylcholine; stimulates then blocks neurotransmission |

| Muscle Paralysis | Induces fasciculations followed by paralysis due to nicotinic receptor action |

| Absorption | Nearly 100% absorption within 60-90 minutes from gastrointestinal tract |

| Distribution | Rapid distribution with highest concentrations in kidneys and liver |

| Toxicity | Symptoms include nausea, dizziness; lethal dose estimated at 3–4 mg/kg (humans) |

Properties

IUPAC Name |

tetramethylazanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.NO3/c1-5(2,3)4;2-1(3)4/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPVYHSXZFOSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-92-3 (Parent) | |

| Record name | Methanaminium, N,N,N-trimethyl-, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8062074 | |

| Record name | Tetramethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Tetramethylammonium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1941-24-8 | |

| Record name | Tetramethylammonium nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1941-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N,N,N-trimethyl-, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N,N,N-trimethyl-, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Unlike pharmaceuticals that interact with specific biological targets, TMAN primarily functions as a reagent or precursor in chemical synthesis and material science. Its interactions are primarily chemical rather than biological, and "downstream effects" often refer to subsequent reactions or material properties. For example, TMAN is used as a nitrating agent for aromatic compounds [, ]. This nitration reaction can alter the chemical properties of the target molecule, influencing its reactivity, solubility, or other characteristics.

ANone: TMAN comprises a tetramethylammonium cation [(CH3)4N]+ and a nitrate anion [NO3]-.

- Spectroscopic data: Various techniques like FTIR [] and NMR can be employed to characterize TMAN. For instance, FTIR studies have been conducted to understand its behavior under high pressure [].

ANone: While specific computational studies on TMAN are not extensively covered in the provided abstracts, computational methods can be applied to predict its properties, reactivity, and interactions with other molecules. Techniques like density functional theory (DFT) could be used to study its electronic structure and bonding properties, while molecular dynamics (MD) simulations could provide insights into its behavior in solutions or solid-state mixtures.

A: SAR studies for TMAN primarily focus on its role as a reagent rather than a biologically active compound. Modifications to the tetramethylammonium cation or replacement of the nitrate anion could significantly impact its reactivity and selectivity in chemical reactions. For instance, substituting TMAN with methylammonium nitrates in explosives has been explored to improve performance by altering the decomposition kinetics and energy release profile [].

A: The stability of TMAN is dependent on factors such as temperature, humidity, and presence of other chemicals. Studies have investigated its thermal decomposition kinetics and mechanisms []. In the context of pyrotechnics, its stability in formulations with other energetic materials is critical []. While bioavailability is not a primary concern for TMAN as it is not a pharmaceutical, its solubility in various solvents is important for its applications.

ANone: TMAN, like many chemicals, requires careful handling and adherence to SHE regulations. As a potentially explosive compound, its storage, handling, and disposal must be conducted according to safety protocols. Risk minimization involves understanding potential hazards, implementing appropriate engineering controls, using personal protective equipment, and having emergency response plans in place.

A: Yes, alternatives exist depending on the specific application. For instance, in nitration reactions, other nitrating agents like nitric acid or nitronium tetrafluoroborate can be considered. In pyrotechnics, alternative oxidizers like guanidinium nitrate or aminoguanidinium nitrate have been explored as replacements for TMAN, with their performance, cost, and environmental impact being important factors for comparison [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.